molecular formula C10H14IN3O2 B12961759 Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate

Cat. No.: B12961759
M. Wt: 335.14 g/mol
InChI Key: ZQPRJNMIHQEWDI-UHFFFAOYSA-N
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Description

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 5-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-iodopyrimidine with tert-butyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl N-(5-iodopyrimidin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3

InChI Key

ZQPRJNMIHQEWDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)I

Origin of Product

United States

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